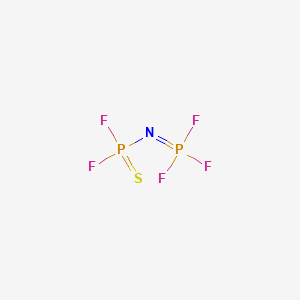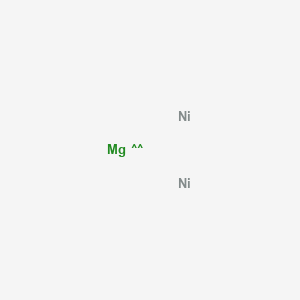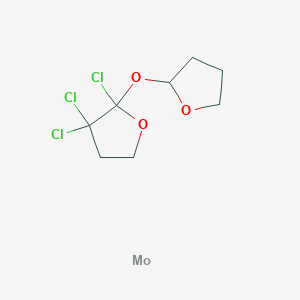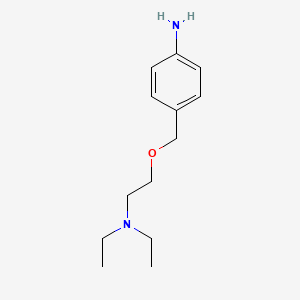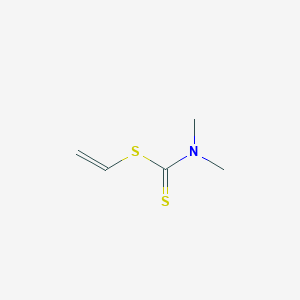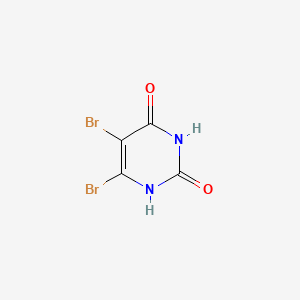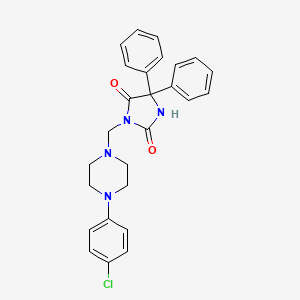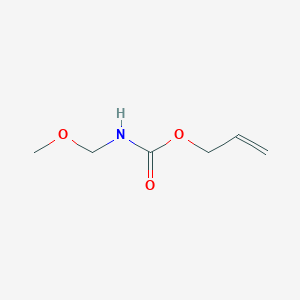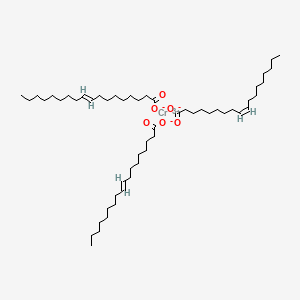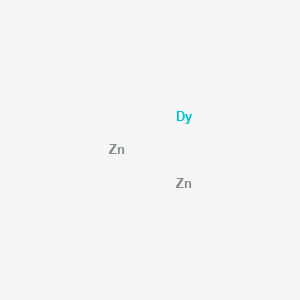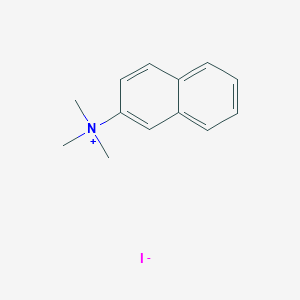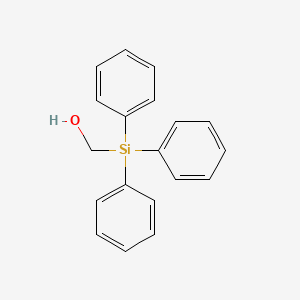
(Triphenylsilyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Triphenylsilyl)methanol is an organosilicon compound characterized by a silicon atom bonded to three phenyl groups and one hydroxyl group. This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions: (Triphenylsilyl)methanol can be synthesized through the reaction of triphenylsilane with formaldehyde in the presence of a base. The reaction typically proceeds as follows: [ \text{Ph}_3\text{SiH} + \text{CH}_2\text{O} \rightarrow \text{Ph}_3\text{SiCH}_2\text{OH} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions: (Triphenylsilyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Triphenylsilyl)methanone.
Reduction: Reduction reactions can convert it back to triphenylsilane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed for substitution reactions.
Major Products:
Oxidation: (Triphenylsilyl)methanone
Reduction: Triphenylsilane
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
(Triphenylsilyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
作用機序
The mechanism of action of (Triphenylsilyl)methanol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon atom, bonded to three phenyl groups, provides steric hindrance and electronic effects that influence its reactivity. The hydroxyl group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in chemical reactions.
類似化合物との比較
Triphenylmethanol: Similar in structure but with a carbon atom instead of silicon.
Trimethylsilyl chloride: Another organosilicon compound with different reactivity and applications.
Uniqueness: (Triphenylsilyl)methanol is unique due to the presence of the silicon atom bonded to three phenyl groups, which imparts distinct steric and electronic properties. This makes it particularly useful as a protecting group and in the synthesis of complex organic molecules.
特性
CAS番号 |
18670-80-9 |
|---|---|
分子式 |
C19H18OSi |
分子量 |
290.4 g/mol |
IUPAC名 |
triphenylsilylmethanol |
InChI |
InChI=1S/C19H18OSi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChIキー |
RZBLAGLYKKRZNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](CO)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


